2,2'-(Phenylphosphoryl)diphenol
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Overview
Description
2,2’-(Phenylphosphoryl)diphenol is an organophosphorus compound characterized by the presence of a phosphoryl group bonded to two phenol groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Phenylphosphoryl)diphenol typically involves the reaction of phenylphosphonic dichloride with phenol under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows: [ \text{C}_6\text{H}_5\text{POCl}_2 + 2 \text{C}_6\text{H}_5\text{OH} \rightarrow \text{C}_6\text{H}_5\text{PO}(\text{C}_6\text{H}_4\text{OH})_2 + 2 \text{HCl} ]
Industrial Production Methods: Industrial production of 2,2’-(Phenylphosphoryl)diphenol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions: 2,2’-(Phenylphosphoryl)diphenol undergoes various chemical reactions, including:
Reduction: Reduction of quinones back to phenols can be achieved using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Sodium dichromate (Na₂Cr₂O₇), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄)
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups
Major Products:
Oxidation: Quinones
Reduction: Phenols
Substitution: Substituted phenols
Scientific Research Applications
2,2’-(Phenylphosphoryl)diphenol has a wide range of applications in scientific research:
Mechanism of Action
2,2’-(Phenylphosphoryl)diphenol can be compared with other phenolic compounds and organophosphorus compounds:
Phenolic Compounds: Similar to other phenolic compounds, it exhibits antioxidant properties.
Organophosphorus Compounds: Compared to other organophosphorus compounds, it has unique properties due to the combination of phenol and phosphoryl groups, making it suitable for specific applications.
Comparison with Similar Compounds
- Phenylphosphonic dichloride
- Diphenylphosphinic chloride
- Phenylphosphonothioic dichloride
Properties
CAS No. |
112122-94-8 |
---|---|
Molecular Formula |
C18H15O3P |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
2-[(2-hydroxyphenyl)-phenylphosphoryl]phenol |
InChI |
InChI=1S/C18H15O3P/c19-15-10-4-6-12-17(15)22(21,14-8-2-1-3-9-14)18-13-7-5-11-16(18)20/h1-13,19-20H |
InChI Key |
MXCKINYQRLLOAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2O)C3=CC=CC=C3O |
Origin of Product |
United States |
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